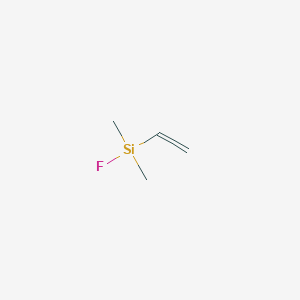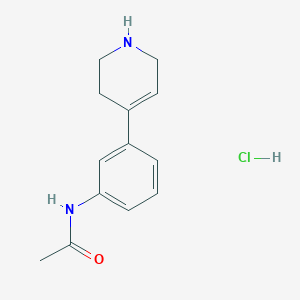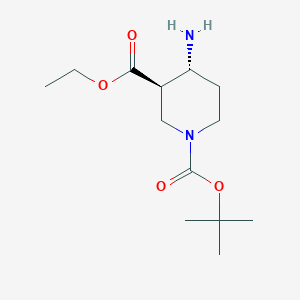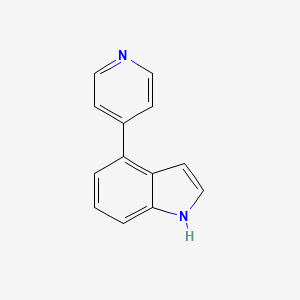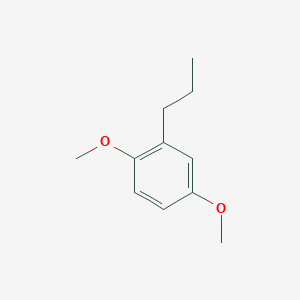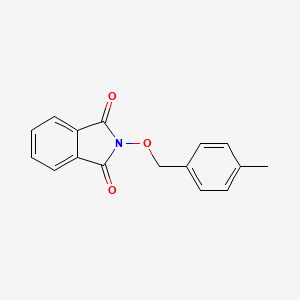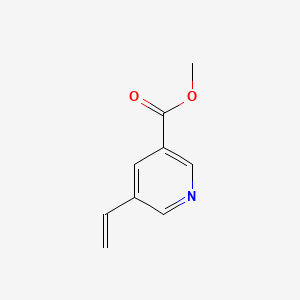
2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
“2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula CHClNO . It is a derivative of pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The average mass of “this compound” is 171.584 Da and its monoisotopic mass is 171.019943 Da .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 5-aminopyrrolo[2,3-d]pyrimidine derivatives, which are crucial in forming new ring systems with potential pharmacological properties (Kim & Santilli, 1971).
Antimicrobial Activity
- Some derivatives of this compound, specifically the pyrazolo[3,4-d]pyrimidine derivatives, exhibit significant antibacterial activity. This activity has been evaluated and confirmed through scientific research, indicating the potential use of these derivatives in developing new antibacterial agents (Rostamizadeh et al., 2013).
Spectroscopic and Structural Studies
- Spectroscopic studies, such as NMR and FT-IR, have been conducted on chloropyrimidine derivatives to understand their molecular structure and properties. These studies help in elucidating the electronic structure, charge distribution, and potential pharmaceutical applications of these compounds (Gupta et al., 2006).
Antitumor Testing
- Certain pyrimidine-5-carbonitrile derivatives, including those related to this compound, have been synthesized and tested for their antitumor activity. These compounds showed inhibitory activity against specific types of leukemia, indicating their potential in cancer treatment (Taher & Helwa, 2012).
Crystal and Molecular Structure Analysis
- Investigations on isomorphous compounds related to this compound have contributed to the understanding of molecular structures and hydrogen-bonding patterns in crystalline materials. This knowledge is valuable for designing drugs and other materials (Trilleras et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(methylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-9-5-4(2-8)3-10-6(7)11-5/h3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUDRLCVAZUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





